![molecular formula C20H20N2O3S2 B2845094 N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-(ethylthio)benzamide CAS No. 922689-79-0](/img/structure/B2845094.png)
N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-(ethylthio)benzamide
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Description
N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-(ethylthio)benzamide is a chemical compound that has been used in scientific research for a variety of purposes.
Scientific Research Applications
Anticancer Properties
N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-(ethylthio)benzamide and its derivatives have been studied for their potential anticancer properties. Research has demonstrated that some derivatives exhibit moderate to excellent anticancer activity against various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), colon cancer (Colo-205), and ovarian cancer (A2780). Some compounds showed higher anticancer activities compared to the reference drug etoposide, highlighting the potential of these compounds in cancer treatment (Ravinaik et al., 2021).
Antiallergy Activity
Derivatives of N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-(ethylthio)benzamide have also been explored for their antiallergy potential. A study on N-(4-substituted-thiazolyl)oxamic acid derivatives, which share a structural resemblance, showed significant antiallergy activity in the rat PCA model, surpassing the activity of disodium cromoglycate (Hargrave et al., 1983).
Enzyme Inhibition
Further research into related benzamide and thiazole compounds has identified potent inhibitors of specific enzymes, such as stearoyl-CoA desaturase-1 (SCD-1). These inhibitors show promise in affecting metabolic pathways, indicating potential therapeutic applications in metabolic disorders (Uto et al., 2009).
Antibacterial Properties
Additionally, these compounds have been evaluated for their antibacterial properties. Synthesis and testing of thiazole derivatives, including those related to N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-(ethylthio)benzamide, have shown promise as antibacterial agents, contributing to the search for new antimicrobial treatments (Chawla, 2016).
properties
IUPAC Name |
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-ethylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S2/c1-4-26-18-8-6-5-7-14(18)19(23)22-20-21-15(12-27-20)13-9-10-16(24-2)17(11-13)25-3/h5-12H,4H2,1-3H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIYHNTQXJGUGFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-(ethylthio)benzamide |
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